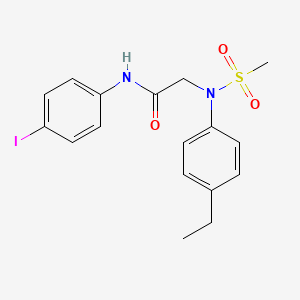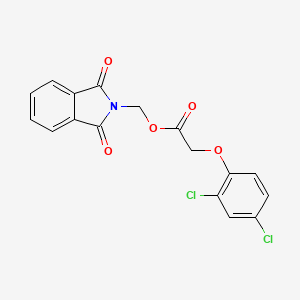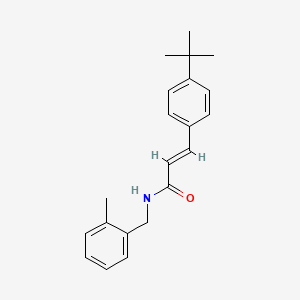![molecular formula C21H20BrNO2 B3649935 3-[5-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3649935.png)
3-[5-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[5-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid: is an organic compound characterized by a complex structure that includes a bromophenyl group, a dimethylphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials would include a 4-bromobenzaldehyde and a 2,5-dimethylbenzaldehyde.
Substitution Reaction: The bromophenyl and dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the pyrrole ring, which can be achieved through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium amide (NaNH₂) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: 3-[5-(4-phenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[5-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[5-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it might inhibit or activate specific enzymes or receptors. The bromophenyl and dimethylphenyl groups could facilitate binding to hydrophobic pockets, while the pyrrole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-fluorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-methylphenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
The presence of the bromine atom in 3-[5-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid makes it unique compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles or material properties.
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO2/c1-14-3-4-15(2)20(13-14)23-18(10-12-21(24)25)9-11-19(23)16-5-7-17(22)8-6-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDAZODOIRMFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (4-METHYLPHENYL) ETHER](/img/structure/B3649855.png)
![3-(4-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3649879.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3649880.png)

![methyl 3-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3649894.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3649902.png)

![2-[(4-methoxybenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3649908.png)
![N-{4-[(3,3-diphenylpropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3649912.png)
![methyl 4-methyl-3-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3649914.png)

![N-(3-chloro-4-fluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3649936.png)
![7-(3-chlorobenzylidene)-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3649941.png)

